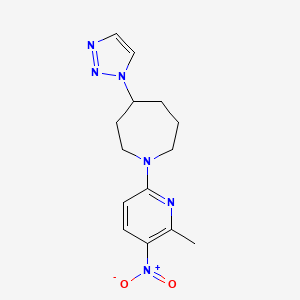![molecular formula C16H22N2O3 B6983586 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile](/img/structure/B6983586.png)
3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a hydroxymethyl group and a piperidinyl moiety linked via a methoxyethoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile typically involves multiple steps:
Formation of the Benzonitrile Core: The starting material, 4-bromobenzonitrile, undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 4-(2-methoxyethoxy)benzonitrile.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under reflux conditions to introduce the piperidinyl group, forming 4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, potentially forming various ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(Carboxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.
Reduction: 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzylamine.
Substitution: Various ethers or esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidinyl group is a common motif in many bioactive molecules, suggesting possible pharmacological applications.
Medicine
In medicinal chemistry, 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may facilitate binding to these targets, while the hydroxymethyl and methoxyethoxy groups could influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-[4-(2-Methoxyethoxy)piperidin-1-yl]benzonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(Hydroxymethyl)-4-piperidin-1-ylbenzonitrile: Lacks the methoxyethoxy chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and methoxyethoxy groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.
特性
IUPAC Name |
3-(hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-8-9-21-15-4-6-18(7-5-15)16-3-2-13(11-17)10-14(16)12-19/h2-3,10,15,19H,4-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRWKFSNSLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=C(C=C(C=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983520.png)
![N,N-dimethyl-6-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983532.png)
![N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983537.png)
![6-tert-butyl-N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6983542.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983551.png)
![6-[1-(6-Methyl-5-nitropyridin-2-yl)piperidin-4-yl]pyridine-3-carbonitrile](/img/structure/B6983559.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-6-ethyl-2-methylpyrimidin-4-amine](/img/structure/B6983565.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B6983571.png)
![3-Methyl-4-[2-(2-methylsulfonylethoxy)ethylamino]benzonitrile](/img/structure/B6983580.png)
![4-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983585.png)
![4-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983595.png)
![3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile](/img/structure/B6983602.png)
![5-[[1-(3-chlorophenyl)cyclopropyl]carbamoylamino]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6983609.png)
